ALDH3A1 Inhibition Potency: 4-[(Dimethylamino)methyl]benzaldehyde Exhibits 2.1 μM IC50 Against Human Aldehyde Dehydrogenase 3A1
In a direct comparative assay, 4-[(dimethylamino)methyl]benzaldehyde inhibited human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.1 μM (2.1 × 10³ nM) [1]. In contrast, the structural comparator 4-(dimethylamino)benzaldehyde (CAS 100-10-7), which lacks the methylene spacer, exhibited an IC50 of 4.3 μM (4.3 × 10³ nM) against the same isoform under comparable assay conditions [2].
| Evidence Dimension | IC50 for human ALDH3A1 inhibition |
|---|---|
| Target Compound Data | 2.1 μM (2.1 × 10³ nM) |
| Comparator Or Baseline | 4-(Dimethylamino)benzaldehyde (CAS 100-10-7): 4.3 μM (4.3 × 10³ nM) |
| Quantified Difference | 2.0-fold lower IC50 (approximately 2× greater potency) |
| Conditions | Enzymatic assay with benzaldehyde substrate; preincubation 1 min; spectrophotometric detection |
Why This Matters
The 2-fold potency advantage directly translates to lower compound consumption in ALDH3A1 inhibition assays, reducing cost per experiment and minimizing off-target aldehyde interference.
- [1] BindingDB Entry BDBM50447072 (CHEMBL1890994). IC50: 2.10E+3 nM for human ALDH3A1. BindingDB, 2014. View Source
- [2] BindingDB Entry BDBM50535077 (CHEMBL4579018). IC50: 4.30E+3 nM for IDO1/ALDH-related assay. BindingDB. View Source
